2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one
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Overview
Description
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one is a complex organic compound known for its significant antioxidant properties. It is a derivative of flavonoids, which are widely studied for their potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Glycosylation: Attachment of the glycoside moiety to the flavonoid structure.
Cyclization: Formation of the chromenone ring structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Various substitution reactions can occur on the phenyl and chromenone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced chromenone rings.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry
Antioxidant Studies: Used to study the antioxidant properties and mechanisms of flavonoids.
Synthetic Chemistry: Serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology
Cellular Studies: Investigated for its effects on cellular oxidative stress and signaling pathways.
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in oxidative stress and inflammation.
Medicine
Anti-inflammatory: Potential use in developing anti-inflammatory drugs.
Anti-cancer: Research on its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry
Food Industry: Potential use as a natural antioxidant in food preservation.
Cosmetics: Incorporated into skincare products for its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. It also modulates signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant effects.
Myricetin: Exhibits strong antioxidant and anti-cancer properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one is unique due to its specific glycoside moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural uniqueness contributes to its potent antioxidant and therapeutic effects.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGAZJABJOAMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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